molecular formula C16H20N2O4 B11679011 1'-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

1'-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No.: B11679011
M. Wt: 304.34 g/mol
InChI Key: SEOWIAKVMMOMRB-UHFFFAOYSA-N
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Description

1’-[(MORPHOLIN-4-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both morpholine and indole moieties within its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1’-[(MORPHOLIN-4-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1’-[(MORPHOLIN-4-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific functional groups targeted during the reaction.

Mechanism of Action

The mechanism of action of 1’-[(MORPHOLIN-4-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions .

Comparison with Similar Compounds

1’-[(MORPHOLIN-4-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE can be compared with other similar compounds, such as:

The uniqueness of 1’-[(MORPHOLIN-4-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE lies in its spirocyclic structure, which imparts distinct chemical and biological properties compared to linear or monocyclic analogs.

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

1'-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one

InChI

InChI=1S/C16H20N2O4/c19-15-16(21-8-3-9-22-16)13-4-1-2-5-14(13)18(15)12-17-6-10-20-11-7-17/h1-2,4-5H,3,6-12H2

InChI Key

SEOWIAKVMMOMRB-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)OC1

Origin of Product

United States

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